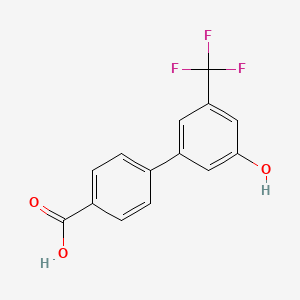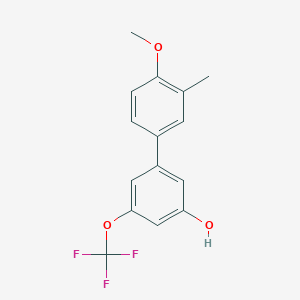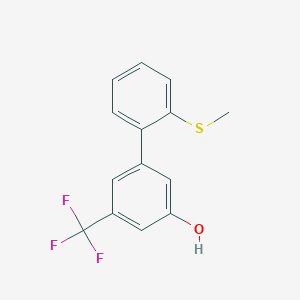
5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% (5-CFT) is a synthetic compound that has been investigated for its potential applications in various fields of scientific research. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the compound may act by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as COX-2 and 5-LOX. Additionally, the compound may act as an antioxidant by scavenging reactive oxygen species.
Biochemical and Physiological Effects
5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to inhibit the activity of enzymes involved in the production of inflammatory mediators. The compound has been found to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. Additionally, 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its ability to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% in lab experiments include its ability to inhibit the activity of enzymes involved in the production of inflammatory mediators, as well as its potential to act as an antioxidant. However, there are some limitations to using 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% in lab experiments, including its potential to cause cytotoxicity and its potential to interfere with other biochemical pathways.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% in scientific research. These include further investigations into its potential to inhibit the growth of cancer cells, its potential to act as an antioxidant, and its ability to inhibit enzymes involved in the production of inflammatory mediators. Additionally, further research could be conducted into the potential of 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% to interfere with other biochemical pathways, as well as its potential to cause cytotoxicity.
Synthesemethoden
5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 3-trifluoromethylphenol with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base to form 5-chloro-3-trifluoromethylphenol. The second step involves the reaction of 5-chloro-3-trifluoromethylphenol with 5-chloro-2-methylbenzenesulfonic acid in the presence of a base to form 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95%.
Wissenschaftliche Forschungsanwendungen
5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% has been investigated for its potential applications in various fields of scientific research. The compound has been studied for its ability to inhibit enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% has also been studied for its ability to inhibit the growth of cancer cells, as well as its potential to act as an antioxidant.
Eigenschaften
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)11-5-10(6-12(18)7-11)8-2-1-3-9(4-8)13(19)20/h1-7,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPPJFZBONITHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686600 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-37-7 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














